molecular formula C20H11B B1203679 6-Bromobenzo(A)pyrene CAS No. 21248-00-0

6-Bromobenzo(A)pyrene

Cat. No. B1203679
CAS RN: 21248-00-0
M. Wt: 331.2 g/mol
InChI Key: MJSYSGSEEADMTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromobenzo[a]pyrene and related compounds involves complex organic reactions. One notable method involves the Sonogashira coupling-benzannulation reaction. For instance, 6H-dibenzo[b,d]pyran-6-ones were synthesized via a sequential one-pot procedure utilizing Sonogashira coupling and benzannulation reactions, indicating a methodology that could be adapted for 6-Bromobenzo[a]pyrene synthesis (Kawasaki & Yamamoto, 2002).

Molecular Structure Analysis

Studies on similar compounds have demonstrated the impact of substitutions on molecular structure. For instance, the crystal structure analysis of 6-nitrobenzo[a]pyrene showed significant deviation from planarity due to the substituent, which could imply similar structural alterations in 6-Bromobenzo[a]pyrene (Warner et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving brominated PAHs typically include halogen-lithium exchange, Sonogashira coupling, and hydroxyl-directed regioselective functionalizations. For example, the synthesis of (+/-)-trans-7,8-Dihydrodiol of 6-Fluoro-benzo[a]pyrene via hydroxyl-directed regioselective functionalization indicates how brominated analogs might undergo similar reactions (Zajc, 1999).

Physical Properties Analysis

The physical properties of brominated PAHs can be inferred from studies on nitro-substituted analogs, where crystalline structure and intermolecular interactions significantly influence the substance's physical state and stability (Warner et al., 2003).

Chemical Properties Analysis

The chemical behavior of 6-Bromobenzo[a]pyrene can be anticipated to involve reactions characteristic of brominated aromatic compounds, including participation in electrophilic substitution reactions and potential for further functionalization. Research on the metabolism of similar compounds, like the stereoselective metabolism of 6-bromobenzo[a]pyrene by rat liver microsomes, provides insight into the chemical properties and reactivity of these molecules (Fu & Yang, 1982).

Scientific Research Applications

  • Organic Electronics : 6-Bromobenzo[a]pyrene derivatives are used in organic electronics, particularly in the construction of organic light-emitting diodes (OLEDs). Derivatives such as tetrasubstituted carbazole and phenothiazine are synthesized from 6-Bromobenzo[a]pyrene and show promising performance in OLEDs with blue and green emissions (Salunke et al., 2016).

  • Cancer Research : 6-Bromobenzo[a]pyrene is studied for its role in cancer research. For example, its effects on liver enzymes and ascorbic acid excretion in mice have been examined, providing insights into its potential carcinogenicity (Dewhurst & Kitchen, 1973). Additionally, its tumorigenicity in mouse skin and rat mammary gland has been investigated, showing that bromo substitution at C-6 in benzo[a]pyrene reduces or eliminates carcinogenic activity (Cavalieri et al., 2004).

  • Metabolic Studies : Research on the stereoselective metabolism of 6-Bromobenzo[a]pyrene by liver microsomes and the absolute configuration of its metabolites contributes to a better understanding of its metabolic pathways (Fu & Yang, 1982).

  • Environmental Pollutant Analysis : 6-Bromobenzo[a]pyrene is also studied in the context of environmental pollution. For example, its metabolism as a mutagenic environmental pollutant and the metabolic activation involving ring oxidation have been explored (Fu et al., 1982).

Safety And Hazards

6-Bromobenzo(A)pyrene is a polycyclic aromatic hydrocarbon with a significant contribution to inhalation cancer risk .

properties

IUPAC Name

6-bromobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYSGSEEADMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175493
Record name 6-Bromobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...NUMEROUS CARCINOGENS OF ELECTROPHILIC REACTANT TYPE...BIND TO DNA. ... WITH...B(A)P, THROUGH ITS ACTIVATED FORM, 7,8-DIHYDRODIOL-9,10-EPOXIDE, /ALKYLATION/ REACTION IS THRU 10 CARBON...TO THE 2-AMINO POSITION IN GUANYLIC ACID. IN ADDN, THERE ARE MINOR INTERACTIONS WITH OTHER PURINES & PYRIMIDINES... /BENZO(A)PYRENE/
Record name 6-BROMOBENZO(A)PYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

6-Bromobenzo(A)pyrene

CAS RN

21248-00-0
Record name 6-Bromobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21248-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMOBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-BROMOBENZO(A)PYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
E Cavalieri, E Rogan, P Cremonesi… - Journal of cancer …, 1988 - Springer
Studies of the tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene (BP) can provide evidence about the role of the 6 position in the carcinogenic activation of BP. Female …
Number of citations: 28 link.springer.com
EL Cavalieri, EG Rogan, P Cremonesi… - Biochemical …, 1988 - Elsevier
Three classes of products are formed when benzo[a]pyrene (BP) is metabolized by cytochrome P-450: dihydrodiols, phenols and the quinones, BP 1,6-, 3,6- and 6,12-dione. These …
Number of citations: 81 www.sciencedirect.com
PP Fu, SK Yang - Biochemical and Biophysical Research …, 1982 - Elsevier
Trans -4,5- and trans -7,8-dihydrodiols of 6-bromobenzo[a]pyrene (6-BrBP) were isolated by reversed-phase high performance liquid chromatography (HPLC) as metabolites of 6-BrBP …
Number of citations: 36 www.sciencedirect.com
RG Harvey, PP Fu - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
The potent carcinogen benzo[a]pyrene specifically tritiated in the 6‐position was synthesized through hydrogenation of 6‐bromobenzo[a]pyrene with tritium gas. The benzo[a]pyrene‐6‐…
F Dewhurst, DA Kitchen - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
An improved route to benzo[a]pyrene-6-carbaldehyde is described, the nature of an impurity in this substance is discussed, the synthesis of a number of 6-substituted benzo[a]pyrene …
Number of citations: 38 pubs.rsc.org
MK Lakshman, FN Ngassa, S Bae… - The Journal of …, 2003 - ACS Publications
Single-electron oxidation of the carcinogenic hydrocarbon benzo[a]pyrene (BaP) is thought to result in a radical cation intermediate and this species has been proposed to cause …
Number of citations: 24 pubs.acs.org
R Todorovic, PD Devanesan, EG Rogan… - Chemical research in …, 1993 - ACS Publications
Studies of benzo [a] pyrene (BP) and selected derivatives are part of the strategy to elucidate mechanisms of tumor initiation by polycyclic aromatic hydrocarbons. Substitution of BP at C-…
Number of citations: 10 pubs.acs.org
D Herreno-Sáenz, Q Xia, LT Chiu, PP Fu - International Journal of …, 2006 - mdpi.com
Since the finding in the 1930s, a large number of polycyclic aromatic hydrocarbons (PAHs) of different structures have been tested for potential tumorigenicity. Structure-activity …
Number of citations: 13 www.mdpi.com
E Cavalieri, R Roth, C Grandjean, J Althoff… - Chemico-Biological …, 1978 - Elsevier
The ability was tested of appropriate substituents of benzo[a]pyrene (BP) at C-6 to decrease or suppress the carcinogenic activity for these BP derivatives relative to the parent …
Number of citations: 45 www.sciencedirect.com
T Ohura, K Sawada, T Amagai… - Environmental science & …, 2009 - ACS Publications
Halogenated aromatic compounds (HACs) in the environment have created great concern because of the associated adverse health implications. In this study we investigated the …
Number of citations: 129 pubs.acs.org

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